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Compound of Interest

Compound Name: 2(5H)-Thiophenone

Cat. No.: B1594166 Get Quote

2(5H)-Thiophenone, a sulfur-containing heterocyclic compound, represents a cornerstone

scaffold in organic synthesis and medicinal chemistry.[1] While structurally unassuming, its

unique electronic and steric properties make it a highly versatile intermediate. The inherent

reactivity, influenced by the interplay between the sulfur heteroatom and the conjugated

carbonyl group, allows for a diverse range of chemical transformations.[1] This guide provides

an in-depth exploration of the fundamental physicochemical properties, reactivity, synthesis,

and spectral characterization of 2(5H)-Thiophenone, offering field-proven insights for

researchers, scientists, and drug development professionals. Understanding these core

attributes is paramount for leveraging this molecule's full potential in the construction of

complex molecular architectures, from novel materials to pharmacologically active agents.

Physicochemical and Molecular Properties
A comprehensive understanding of a molecule's physical properties is the foundation of its

application in a laboratory setting. These parameters dictate handling, storage, purification, and

reaction conditions. 2(5H)-Thiophenone is a liquid at room temperature with a high boiling

point, making it suitable for reactions requiring elevated temperatures. Its density and refractive

index are key identifiers for purity assessment.

Table 1: Core Physicochemical and Structural Data for 2(5H)-Thiophenone
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Property Value Source(s)

CAS Number 3354-32-3 [2][3]

Molecular Formula C₄H₄OS [2][3][4]

Molecular Weight 100.14 g/mol [1][5][3]

Appearance Liquid

Density 1.24 g/mL at 25 °C

Boiling Point 85-87 °C at 10 mmHg

Refractive Index (n20/D) 1.564

Flash Point 98 °C (208.4 °F) - closed cup

InChI Key
NMSLUAZZTFUUFZ-

UHFFFAOYSA-N
[1][2][6]

SMILES O=C1SCC=C1 [5]

Chemical Reactivity and Mechanistic Insights
The reactivity of 2(5H)-thiophenone is rich and varied, governed by the electronic

characteristics of the five-membered ring. It serves as a versatile building block for more

complex molecules.[1]

Tautomerism: The Keto-Enol Equilibrium
A critical aspect of 2(5H)-thiophenone's chemistry is its existence in a tautomeric equilibrium

with its enol form, 2-hydroxythiophene.[1] While both forms exist, the keto tautomer (2(5H)-
thiophenone) is the predominant and more stable form under standard conditions.[1] This

equilibrium is crucial as the minor enol form can be trapped or participate in reactions

characteristic of phenols or enols, providing an alternative reaction pathway. The stability of the

keto form is attributed to the greater strength of the C=O double bond compared to the C=C

double bond.

Caption: Tautomeric equilibrium of 2(5H)-Thiophenone.
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Oxidation at the Sulfur Center
The sulfur atom in the thiophenone ring is susceptible to oxidation.[1] This reaction provides a

powerful method for modulating the electronic properties of the molecule. The oxidation

typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide and, upon

further oxidation, the sulfone.[1] Reagents like hydrogen peroxide or m-chloroperbenzoic acid

(m-CPBA) are commonly employed for this transformation. This modification significantly

impacts the ring's aromaticity and reactivity in subsequent steps.

2(5H)-Thiophenone

Thiophenone-S-oxide
(Sulfoxide)

 [O] 
 m-CPBA (1 eq)

Thiophenone-S,S-dioxide
(Sulfone)

 [O] 
 m-CPBA (>1 eq)

Click to download full resolution via product page

Caption: Stepwise oxidation of 2(5H)-Thiophenone.

Electrophilic Substitution
Similar to other aromatic thiophenes, 2(5H)-thiophenone can undergo electrophilic substitution

reactions.[1] These reactions allow for the introduction of various functional groups onto the

thiophene ring, typically at the carbon atom adjacent to the sulfur (the α-position).[1] This

regioselectivity is a consequence of the sulfur atom's ability to stabilize the intermediate

carbocation through resonance.

Photochemical Reactions
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Upon UV irradiation, 2(5H)-thiophenone can undergo a ring-opening reaction to form a

transient thioaldehyde-ketene species.[1] This highly reactive intermediate can be trapped in

subsequent reactions, enabling the synthesis of more complex and often linear structures, a

transformation that is not readily achievable through traditional thermal methods.[1]

Synthesis and Characterization
The synthesis of the thiophenone core often relies on classical cyclization strategies.[1] The

Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with

a sulfiding agent, is a foundational method for creating the thiophene ring.[1][7]

Experimental Protocol: A Representative Paal-Knorr
Synthesis
This protocol describes a general, self-validating workflow for the synthesis of a thiophenone

derivative from a suitable 1,4-dicarbonyl precursor.

Objective: To synthesize a substituted 2(5H)-thiophenone via Paal-Knorr cyclization.

Materials:

1,4-dicarbonyl precursor (e.g., succinaldehyde derivative)

Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

Anhydrous Toluene or Xylene

Sodium Bicarbonate (sat. aq. solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica Gel for column chromatography

Hexanes/Ethyl Acetate solvent system

Procedure:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and nitrogen inlet, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in

anhydrous toluene.

Reagent Addition: Add the sulfiding agent (e.g., Lawesson's Reagent, 0.5 eq) portion-wise to

the stirred solution at room temperature. Causality: Portion-wise addition helps control any

initial exotherm.

Cyclization: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for

2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale:

Thermal energy is required to drive the condensation and cyclization-dehydration cascade.

Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly

adding saturated sodium bicarbonate solution to neutralize acidic byproducts. Transfer the

mixture to a separatory funnel.

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

Justification: This ensures complete recovery of the organic-soluble product.

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude residue by flash column chromatography on silica gel using an

appropriate gradient of hexanes and ethyl acetate.

Validation: Collect the fractions containing the desired product. Evaporate the solvent and

characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its

identity, purity, and structure. Compare the obtained spectral data with literature values. The

expected yield will vary based on the specific substrate but should be documented.

Spectroscopic Profile
Spectroscopic analysis is indispensable for the unambiguous identification and characterization

of 2(5H)-Thiophenone.

Table 2: Key Spectroscopic Data for 2(5H)-Thiophenone
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Technique Observation Interpretation Source(s)

¹H NMR

Signals in the vinyl

region (δ ~6-8 ppm)

and aliphatic region (δ

~3-4 ppm).

Corresponds to the

protons on the C=C

double bond and the

CH₂ group adjacent to

the sulfur atom,

respectively.

[8]

¹³C NMR

Signal for the carbonyl

carbon (C=O) at δ >

190 ppm.

Characteristic

downfield shift for a

thioester carbonyl

group.

[9]

FT-IR

Strong absorption

band around 1670-

1700 cm⁻¹.

Corresponds to the

C=O stretching

vibration of the

conjugated lactam.

[4]

Mass Spec (EI)
Molecular ion peak

(M⁺) at m/z = 100.

Confirms the

molecular weight of

the compound.[2][6]

XPS / NEXAFS

Detailed spectra

reveal core-level

binding energies for C

1s, O 1s, and S 2p

orbitals.

Provides deep insight

into the electronic

structure and

chemical bonding

environment.[10][11]

Applications in Research and Drug Development
The 2(5H)-thiophenone scaffold is a privileged structure in medicinal chemistry. Its derivatives

have been investigated for a wide range of biological activities. The ability to functionalize the

ring through various reactions allows for the systematic exploration of structure-activity

relationships (SAR). The sulfur atom can participate in hydrogen bonding and other non-

covalent interactions within biological targets, making it a valuable feature in drug design.

Safety, Handling, and Storage
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Proper handling of 2(5H)-thiophenone is essential for laboratory safety.

Hazards: The compound is known to cause skin irritation (H315), serious eye irritation

(H319), and may cause respiratory irritation (H335).[4]

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles

(eyeshields), chemical-resistant gloves, and a lab coat.[12] Work should be conducted in a

well-ventilated fume hood.[12]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] It is

classified as a combustible liquid.[5]

Incompatibilities: Avoid contact with strong oxidizing agents.[13]

Decomposition: Hazardous decomposition products formed under fire conditions include

carbon oxides and sulfur oxides.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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